2-benzofuran-1,3-dione;benzoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol
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Overview
Description
1,3-Isobenzofurandione, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol), benzoate is a complex polymeric compound. It is formed by the polymerization of 1,3-isobenzofurandione with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and benzoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol), benzoate typically involves the polymerization of 1,3-isobenzofurandione with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) in the presence of benzoic acid. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed under controlled conditions. The process may include steps such as heating, stirring, and the addition of catalysts to ensure efficient polymerization and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol), benzoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can result in polymers with different functional groups .
Scientific Research Applications
1,3-Isobenzofurandione, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol), benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new medical materials and devices.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol), benzoate involves its interaction with specific molecular targets and pathways. The polymer’s unique structure allows it to interact with various biological molecules, potentially influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Isobenzofurandione, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol .
- 1,3-Isobenzofurandione, polymer with 1,2-ethanediol, 2,5-furandione, 2,2’-oxybis(ethanol) and 1,2-propanediol .
Uniqueness
1,3-Isobenzofurandione, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol), benzoate is unique due to its specific polymeric structure and the presence of benzoate groups. This gives it distinct physical and chemical properties compared to similar compounds, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-benzofuran-1,3-dione;benzoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3.C7H6O2.C6H14O4/c9-7-5-3-1-2-4-6(5)8(10)11-7;8-7(9)6-4-2-1-3-5-6;7-1-3-9-5-6-10-4-2-8/h1-4H;1-5H,(H,8,9);7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQRDGOYDVOZEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(COCCOCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68186-30-1 |
Source
|
Record name | 1,3-Isobenzofurandione, polymer with 2,2′-[1,2-ethanediylbis(oxy)]bis[ethanol], benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68186-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68186-30-1 |
Source
|
Record name | 1,3-Isobenzofurandione, polymer with 2,2'-[1,2-ethanediylbis(oxy)]bis[ethanol], benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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